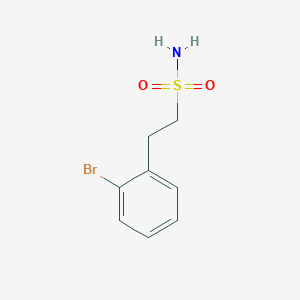

2-(2-bromophenyl)ethane-1-sulfonamide

Description

Properties

IUPAC Name |

2-(2-bromophenyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWVVMFAOOKVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCS(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromophenyl)ethane-1-sulfonamide typically involves the reaction of 2-bromobenzene with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(2-bromophenyl)ethane-1-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

Major Products Formed:

Substitution Reactions: Products include various substituted ethanesulfonamides depending on the nucleophile used.

Oxidation Reactions: Products include sulfoxides and sulfones.

Scientific Research Applications

2-(2-bromophenyl)ethane-1-sulfonamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmacophore in drug design and development.

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, leading to various biological effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

The following table summarizes key structural, physical, and functional differences between 2-(2-bromophenyl)ethane-1-sulfonamide and analogous compounds:

Structural and Electronic Modifications

- Bromine vs. Fluorine Substitution: Bromine in this compound provides greater steric bulk and polarizability compared to fluorine in fluorinated analogs (e.g., 2-(4-fluorophenoxy)ethane-1-sulfonamide). This difference impacts binding affinity in enzyme inhibition assays, as bromine enhances hydrophobic interactions .

- Positional Isomerism: 1-(2-Bromophenyl)ethane-1-sulfonamide, a structural isomer, positions the bromine on the ethane-attached carbon (C1) instead of C2.

- Heterocyclic vs. Aromatic Groups :

The pyrazole ring in 2-(1H-pyrazol-1-yl)ethane-1-sulfonamide introduces hydrogen-bonding capabilities, contrasting with the phenyl groups in brominated or fluorinated analogs. This feature is critical in kinase inhibition .

Physical Properties and Stability

- Physical State :

The target compound is a stable powder, whereas 2-[2-(2-butoxyethoxy)ethoxy]ethane-1-sulfonamide is a liquid due to its flexible ether chain, which lowers melting points . - Storage : this compound and 2-(benzyloxy)ethane-1-sulfonamide are stored at room temperature, suggesting comparable stability .

Biological Activity

2-(2-bromophenyl)ethane-1-sulfonamide is an organic compound with significant potential in medicinal chemistry and biological research. This compound features a bromine atom on a phenyl ring and an ethanesulfonamide group, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name: 2-(2-bromophenyl)ethanesulfonamide

- Molecular Formula: C₈H₁₀BrNO₂S

- CAS Number: 1286754-90-2

The biological activity of this compound is largely attributed to its ability to mimic natural substrates, allowing it to inhibit specific enzymes. This inhibition can disrupt various biochemical pathways, making it a candidate for therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition: The sulfonamide group can interact with the active sites of enzymes, leading to competitive inhibition.

- Antimicrobial Activity: Similar compounds have shown efficacy against bacterial pathogens, suggesting potential for this compound in treating infections.

Biological Activity Overview

Research has indicated that this compound exhibits a variety of biological activities:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi. |

| Anticancer | Induces apoptosis in cancer cell lines. |

| Enzyme Inhibition | Blocks specific enzyme activities related to disease processes. |

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of sulfonamides, including this compound. It has been shown to possess activity against various bacterial strains, including resistant strains.

Case Study: Antimicrobial Efficacy

A study demonstrated that sulfonamides with brominated phenyl groups exhibited enhanced antibacterial activity compared to their non-brominated counterparts. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations (IC₅₀ values < 20 µg/mL) .

Anticancer Properties

The anticancer potential of this compound has been explored in vitro against several cancer cell lines.

Case Study: Cytotoxic Effects

In vitro studies revealed that the compound induced apoptosis in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Activity | IC₅₀ (µM) |

|---|---|---|

| 2-(4-bromophenyl)ethane-1-sulfonamide | Moderate anticancer activity | 15.0 |

| N-(2-bromophenyl)methanesulfonamide | High antibacterial activity | 10.0 |

| N-(4-bromophenyl)ethanesulfonamide | Low cytotoxicity | >50 |

Future Directions in Research

The promising biological activities of this compound suggest several avenues for future research:

- Optimization for Drug Development: Modifying the structure could enhance potency and selectivity against specific targets.

- In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies: Further elucidating the molecular mechanisms underlying its biological effects.

Q & A

Q. Table 1: Representative Synthesis Parameters

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Temperature | 0–5°C | 12–60% |

| Solvent | Pyridine | - |

| Crystallization | Acetic acid/water (1:1) | - |

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

Key methods include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.2–7.6 ppm (aromatic protons) and δ 3.1–3.5 ppm (methylene groups adjacent to sulfonamide) confirm the structure .

- ¹³C NMR : Signals near 120–140 ppm (brominated aromatic carbons) and 50–55 ppm (sulfonamide-linked carbons) .

- Mass Spectrometry (ESI–MS) : Molecular ion peaks at m/z 264.14 (M+H⁺) validate the molecular formula (C₈H₁₀BrNO₂S) .

- FT-IR Spectroscopy : Stretching vibrations at 1150–1300 cm⁻¹ (S=O) and 3300–3500 cm⁻¹ (N–H) .

What precautions are necessary for handling and storing this compound?

Answer:

While specific safety data is limited, general sulfonamide handling guidelines apply:

- Storage : Room temperature in airtight, light-resistant containers to prevent degradation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.

- Waste Disposal : Follow institutional protocols for halogenated organic waste.

How can researchers screen this compound for biological activity?

Answer:

Methodological steps include:

- In vitro assays : Test against enzymes (e.g., carbonic anhydrase) or receptors linked to diseases (e.g., cancer, inflammation). Use IC₅₀ determinations to quantify inhibition .

- Cell-based studies : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7).

- Molecular docking : Predict interactions with biological targets (e.g., PARP, EGFR) using software like AutoDock .

How does the sulfonamide group influence the compound’s biological activity and pharmacokinetics?

Answer (Advanced):

The sulfonamide moiety enhances:

- Target binding : Hydrogen bonding with active-site residues (e.g., Zn²⁺ in carbonic anhydrase) .

- Solubility : Polar sulfonamide groups improve aqueous solubility, aiding bioavailability.

- Metabolic stability : Resistance to cytochrome P450 oxidation due to electron-withdrawing effects .

Q. Table 2: Structure-Activity Relationship (SAR) Insights

| Modification | Effect on Activity |

|---|---|

| Bromine substitution | Enhances halogen bonding |

| Sulfonamide position | Critical for enzyme inhibition |

What solvent systems are suitable for resolving solubility challenges during in vitro studies?

Answer:

- Polar aprotic solvents : DMSO or DMF (0.1–1% v/v) for stock solutions.

- Aqueous buffers : Phosphate-buffered saline (PBS) with 0.1% Tween-80 for dilution .

- Co-solvents : Ethanol (≤5%) to enhance solubility without denaturing proteins .

How can researchers address low yields in the final step of sulfonamide synthesis?

Answer (Advanced):

- Reagent stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to drive the reaction .

- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.

- Microwave-assisted synthesis : Reduce reaction time and improve yields by 10–15% .

What advanced analytical techniques confirm the purity of this compound?

Answer:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- Elemental analysis : Match calculated vs. observed C, H, N, S, and Br percentages (tolerance: ±0.3%) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition >200°C indicates high purity .

What in silico tools predict the toxicological profile of this compound?

Answer:

- ADMET Prediction : Use SwissADME or ProTox-II to estimate toxicity (e.g., hepatotoxicity, mutagenicity) .

- QSAR Models : Correlate structural descriptors (e.g., logP, topological surface area) with LD₅₀ values .

How should contradictory data on biological activity across studies be reconciled?

Answer:

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times).

- Structural verification : Confirm compound identity via NMR and HRMS to rule out degradation .

- Meta-analysis : Compare results across cell lines (e.g., HEK293 vs. HepG2) to identify context-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.